molecular formula C21H21ClF2N4O2 B2608525 1-(2-(4-(2-Chlorophenyl)piperazin-1-yl)-2-oxoethyl)-3-(3,4-difluorophenyl)imidazolidin-2-one CAS No. 1251688-41-1

1-(2-(4-(2-Chlorophenyl)piperazin-1-yl)-2-oxoethyl)-3-(3,4-difluorophenyl)imidazolidin-2-one

Cat. No.: B2608525
CAS No.: 1251688-41-1
M. Wt: 434.87
InChI Key: GZHLLCUATXVNQR-UHFFFAOYSA-N
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Description

1-(2-(4-(2-Chlorophenyl)piperazin-1-yl)-2-oxoethyl)-3-(3,4-difluorophenyl)imidazolidin-2-one is a synthetic small molecule of significant interest in medicinal chemistry and preclinical pharmacological research. Its complex structure, featuring both piperazine and imidazolidinone moieties, suggests potential for high-affinity receptor binding and selective activity. Piperazine derivatives are widely investigated for their interactions with central nervous system targets, including dopamine and serotonin receptors, which are relevant for the study of neurological and psychiatric disorders . The presence of the 3,4-difluorophenyl group is a common structural motif in drug discovery known to influence pharmacokinetic properties such as metabolic stability and membrane permeability. This compound serves as a crucial chemical tool for researchers exploring novel biological pathways and validating new therapeutic targets in vitro. All studies must be conducted in compliance with applicable research regulations.

Properties

IUPAC Name

1-[2-[4-(2-chlorophenyl)piperazin-1-yl]-2-oxoethyl]-3-(3,4-difluorophenyl)imidazolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21ClF2N4O2/c22-16-3-1-2-4-19(16)25-7-9-26(10-8-25)20(29)14-27-11-12-28(21(27)30)15-5-6-17(23)18(24)13-15/h1-6,13H,7-12,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZHLLCUATXVNQR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2Cl)C(=O)CN3CCN(C3=O)C4=CC(=C(C=C4)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21ClF2N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(2-(4-(2-Chlorophenyl)piperazin-1-yl)-2-oxoethyl)-3-(3,4-difluorophenyl)imidazolidin-2-one is a complex organic compound with significant potential in medicinal chemistry. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's chemical structure can be described as follows:

  • Molecular Formula : C19H21ClF2N4O2
  • CAS Number : 81262-74-0
  • IUPAC Name : this compound

The presence of a piperazine ring and substituents such as chlorophenyl and difluorophenyl groups contribute to its biological activity.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

  • Receptor Modulation : The piperazine moiety is known for its ability to interact with neurotransmitter receptors, particularly serotonin and dopamine receptors, which may influence mood and behavior.
  • Enzyme Inhibition : The imidazolidinone structure suggests potential inhibitory effects on enzymes involved in metabolic pathways, possibly affecting cancer cell proliferation.

Antitumor Activity

Research indicates that compounds with similar structures exhibit significant antitumor properties. For instance, derivatives of piperazine have been shown to inhibit the growth of various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest .

Antimicrobial Properties

Studies have highlighted the antimicrobial potential of piperazine derivatives. The compound's ability to disrupt bacterial cell membranes or inhibit essential enzymes has been documented, suggesting its utility in treating bacterial infections .

Neuropharmacological Effects

Given the structural similarities to known psychoactive substances, this compound may exhibit neuropharmacological effects. Preliminary studies suggest it could modulate neurotransmitter levels, potentially offering therapeutic benefits for mood disorders .

Case Studies

  • Antitumor Efficacy :
    • A study examined the effects of similar imidazolidinone derivatives on human cancer cell lines. Results indicated a dose-dependent reduction in cell viability, with IC50 values ranging from 10 to 50 µM depending on the specific derivative tested .
  • Antimicrobial Activity :
    • In vitro assays demonstrated that compounds containing the piperazine moiety exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) was found to be as low as 5 µg/mL for certain strains.
  • Neuropharmacological Assessment :
    • A behavioral study in rodents showed that administration of related piperazine compounds resulted in anxiolytic effects, measured by increased time spent in open arms during elevated plus-maze tests .

Data Table: Summary of Biological Activities

Activity TypeObserved EffectReference
AntitumorIC50 values between 10-50 µM
AntimicrobialMIC as low as 5 µg/mL
NeuropharmacologicalAnxiolytic effects in rodent models

Scientific Research Applications

Anticancer Properties

Recent studies have highlighted the anticancer potential of compounds similar to 1-(2-(4-(2-Chlorophenyl)piperazin-1-yl)-2-oxoethyl)-3-(3,4-difluorophenyl)imidazolidin-2-one. For instance:

  • In vitro Studies : Compounds exhibiting structural similarities have been tested against various cancer cell lines, showing significant cytotoxic effects. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation.
  • Molecular Docking Studies : Computational studies suggest that these compounds can effectively bind to target proteins involved in cancer progression, indicating their potential as lead compounds for drug development .

Neuropharmacological Effects

The piperazine moiety is well-known for its neuropharmacological activities. Compounds containing this structure have been investigated for:

  • Antidepressant Effects : Some derivatives have shown promise in modulating neurotransmitter systems, particularly serotonin and dopamine pathways.
  • Anxiolytic Activity : Research indicates that certain modifications can enhance the anxiolytic profile of these compounds, making them candidates for treating anxiety disorders .

Case Study 1: Anticancer Activity

A study focused on a series of imidazolidinone derivatives demonstrated their effectiveness against breast cancer cells. The synthesized compounds were evaluated for their ability to induce cell death through apoptosis. Results indicated that specific substitutions on the piperazine ring significantly enhanced anticancer activity compared to unmodified analogs .

Case Study 2: Neuropharmacological Assessment

Another research effort investigated the effects of piperazine-containing compounds on anxiety-like behaviors in animal models. The study found that certain derivatives exhibited significant reductions in anxiety-related behaviors, suggesting potential therapeutic applications in treating anxiety disorders .

Comparison with Similar Compounds

Piperazine-Linked Urea Derivatives ()

Compounds 1f and 1g in are urea derivatives with piperazine-oxoethyl linkers and aryl substituents. Key comparisons include:

Property Target Compound 1f (Trifluoromethyl) 1g (Hydroxybenzylidene)
Core Structure Imidazolidin-2-one Urea Urea
Aryl Substituents 3,4-Difluorophenyl 4-Trifluoromethylphenyl 3-Trifluoromethylphenyl
Piperazine Substituent 2-Chlorophenyl 2-Hydroxy-5-methoxybenzylidene 2-Hydroxybenzylidene
Melting Point (°C) Not reported 198–200 205–207
Molecular Weight (Da) ~442.3 (estimated) 667.9 (ESI-MS) 638.1 (ESI-MS)

Key Findings :

  • The 3,4-difluorophenyl group increases lipophilicity compared to mono-fluoro or trifluoromethyl substituents, which could influence membrane permeability .
  • Higher molecular weights in urea derivatives (e.g., 1f) correlate with elevated melting points, suggesting stronger intermolecular interactions .

Piperazine-Benzothiazole Antitumor Candidates ()

Compounds 4l and 9a in feature benzothiazole-piperazine scaffolds. While structurally distinct from the target compound, shared motifs include:

  • 4l : Benzothiazole-piperazine with a nitroimidazole-thioether side chain.
  • 9a : Benzothiazole-piperazine with a phenylthiourea group.
Property Target Compound 4l (Nitroimidazole) 9a (Phenylthiourea)
Core Structure Imidazolidin-2-one Benzothiazole Benzothiazole
Bioactivity Not reported Antitumor Antitumor
Key Substituents 3,4-Difluorophenyl Nitroimidazole-thioether Phenylthiourea

Key Findings :

  • The benzothiazole moiety in 4l and 9a is associated with intercalation into DNA or kinase inhibition, whereas the imidazolidinone core in the target compound may target different pathways .

Piperazine-Oxoethyl Sulfonylureas ()

describes hypoglycemic agents with sulfonylurea/guanidine groups and piperazine-oxoethyl linkers, such as 5A-5H .

Property Target Compound Sulfonylurea (5A-5B) Guanidine (5C-5E)
Core Structure Imidazolidin-2-one Sulfonylurea Guanidine
Bioactivity Not reported Hypoglycemic Hypoglycemic
Key Substituents 3,4-Difluorophenyl Substituted benzoyl Substituted benzoyl

Key Findings :

  • Sulfonylureas and guanidines in target ATP-sensitive potassium channels, whereas the target compound’s imidazolidinone may have unrelated mechanisms .
  • The 3,4-difluorophenyl group in the target compound could enhance metabolic stability compared to non-fluorinated aryl groups in 5A-5H .

Piperazinone Derivatives ()

The compound 9KB in is a fluorophenylmethyl-piperazinone with an imidazole side chain.

Property Target Compound 9KB
Core Structure Imidazolidin-2-one Piperazin-2-one
Substituents 3,4-Difluorophenyl 4-Fluorophenylmethyl, imidazole
Molecular Formula C21H19ClF2N4O2 (estimated) C17H21FN4O

Key Findings :

  • Piperazinone derivatives like 9KB prioritize fluorine at the 4-position of the aryl group, whereas the target compound uses 3,4-difluorination for steric and electronic effects .
  • The imidazole side chain in 9KB may facilitate hydrogen bonding, contrasting with the target compound’s imidazolidinone core .

Structural and Pharmacological Implications

  • Halogenation Effects: The 2-chlorophenyl and 3,4-difluorophenyl groups in the target compound likely enhance binding affinity to hydrophobic pockets in target proteins compared to non-halogenated analogs .
  • Heterocyclic Cores : Imidazolidin-2-one offers rigidity and metabolic stability over urea or benzothiazole cores, which may reduce off-target interactions .
  • Piperazine Linkers : The oxoethyl-piperazine linker is a versatile scaffold for modulating solubility and bioavailability across diverse therapeutic classes .

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